(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-2-(2,3-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-3-7-13(11(10)2)17-16-18-15(19)14(21-16)9-12-6-4-8-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBNYSCVJURXFS-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-4-one represents a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. Thiazolidinones are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen, and they have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Synthesis
The synthesis of thiazolidinone derivatives typically involves the condensation of thiazole or thiazolidine precursors with various aldehydes or ketones. The specific compound under discussion can be synthesized via a multi-step process involving the reaction of 2,3-dimethylphenylamine with thiophene-2-carboxaldehyde in the presence of appropriate reagents to form the desired imine structure.
Antimicrobial Activity
Thiazolidinone derivatives have shown significant antimicrobial properties. In studies evaluating various thiazolidinone compounds, it was found that modifications on the phenyl ring significantly influenced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against Escherichia coli and Staphylococcus aureus.
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46 | 91.66 |
| 2-(Methylphenyl-imino)thiazolidin-4-one | 75.00 | 80.00 |
| 2-(Dimethylphenyl-imino)thiazolidin-4-one | 70.00 | 78.00 |
The compound This compound is expected to exhibit similar antimicrobial properties due to its structural similarities with other active thiazolidinones.
Anticancer Activity
Research has indicated that thiazolidinones possess notable anticancer activity. A study demonstrated that certain derivatives effectively inhibited the proliferation of cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a comparative study, several thiazolidinone derivatives were tested against cancer cell lines:
- Compound A : Induced apoptosis in HT29 cells with an IC50 of 15 µM.
- Compound B : Showed significant growth inhibition in H460 cells with an IC50 of 10 µM.
The specific compound under review may exhibit similar or enhanced anticancer effects due to its unique substituents.
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods have shown that thiazolidinone derivatives can scavenge free radicals effectively. The presence of the thiophene moiety in This compound may contribute to its antioxidant capacity.
Mechanistic Insights
The biological activities of thiazolidinone derivatives can often be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Cellular Signaling Pathways : These compounds may modulate pathways such as MAPK/ERK and PI3K/Akt, leading to altered cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Configurational Variations
Thiazolidin-4-one derivatives exhibit activity highly dependent on substituent positioning and stereochemistry:
- Configurational Isomerism: –4 demonstrates that compounds like 5-((3-(aryl)pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one exist as mixtures of E/Z isomers. For example, the 2Z,5Z-isomer predominates (58.4–62.8%) in solution, with DFT studies confirming rotational barriers influencing binding .
- Target Compound’s (2E,5E) Configuration : The fixed E configuration at both positions may enhance rigidity and target affinity compared to dynamic analogs.
Table 1: Key Analogues and Their Activities
Key Observations:
- Antibacterial Activity : The acetyl-thiazolyl/indolyl analog () outperforms others, suggesting electron-withdrawing groups enhance membrane penetration .
- Antimycobacterial Activity : Nitrofuran-substituted A52 () shows exceptional potency, likely due to nitro group redox activity .
- Enzyme Inhibition : Pyrazole- and benzothiazole-containing derivatives () emphasize the role of aromatic stacking in α-amylase and kinase binding .
Structure-Activity Relationship (SAR) Insights
- Position 2 (Imino Group): p-Tolylimino (A52, 5a): Enhances antimycobacterial and α-amylase inhibition via hydrophobic interactions . 2,3-Dimethylphenylimino (Target Compound): Increased steric bulk may improve selectivity but reduce solubility.
- Benzothiazole/Indole/Nitrofuran: These groups enhance π-stacking and redox activity, critical for antimicrobial and anticancer effects .
Preparation Methods
Precursor Compounds
Catalysts and Solvents
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Piperidine : Catalyzes Knoevenagel condensations in toluene or ethanol.
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Choline chloride-urea deep eutectic solvent (DES) : Enhances reaction efficiency and stereoselectivity in green synthesis.
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DMF or Acetic acid : Polar aprotic solvents for facilitating cyclization.
Stepwise Synthesis Protocols
Method 1: Three-Component [3+2] Cycloaddition in DES
This green chemistry approach utilizes a choline chloride-urea (1:2) DES to achieve high regioselectivity:
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Reaction Setup :
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Workup :
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Cool the mixture to room temperature.
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Precipitate the product using ice-cold water (50 mL).
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Filter and recrystallize from ethanol to obtain the pure compound.
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Yield : 82–89%.
Stereoselectivity : Exclusive formation of the (2E,5E) isomer due to DES-mediated transition-state stabilization.
Method 2: Sequential Knoevenagel Condensation and Cyclization
A two-step protocol for enhanced control over intermediate formation:
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Step 1: Synthesis of 5-(Thiophen-2-ylmethylene)Rhodanine
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Step 2: Imination at Position 2
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Reflux the intermediate (5 mmol) with 2,3-dimethylaniline (5 mmol) in acetic acid (20 mL) for 2 hours.
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Neutralize with NaHCO₃ and extract with ethyl acetate.
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Reaction Optimization and Mechanistic Insights
Solvent Effects
Stereochemical Control
The (2E,5E) configuration arises from:
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Thermodynamic stability of the trans-imino and trans-methylene groups.
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DES-induced polarization favoring anti-addition during cycloaddition.
Analytical Validation
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (DES) | Method 2 (Toluene/AcOH) |
|---|---|---|
| Yield (%) | 82–89 | 75–80 |
| Reaction Time (h) | 4–6 | 5 |
| Solvent Recyclability | Yes | No |
| Stereoselectivity | High | Moderate |
Scalability and Industrial Applicability
Method 1’s use of DES aligns with green chemistry principles, making it scalable for industrial production. Pilot-scale trials achieved 85% yield at 500 g batch size . Method 2 remains viable for lab-scale synthesis requiring precise intermediate isolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
